molecular formula C11H14ClNO B1605622 N-butyl-2-chlorobenzamide CAS No. 62797-97-1

N-butyl-2-chlorobenzamide

Cat. No.: B1605622
CAS No.: 62797-97-1
M. Wt: 211.69 g/mol
InChI Key: PERRBGDAOVSLIV-UHFFFAOYSA-N
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Description

N-butyl-2-chlorobenzamide is an organic compound with the molecular formula C11H14ClNO It is a derivative of benzamide, where the benzene ring is substituted with a butyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-butyl-2-chlorobenzamide can be synthesized through the direct condensation of 2-chlorobenzoic acid and butylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction can be represented as follows:

2-chlorobenzoic acid+butylamineThis compound+water\text{2-chlorobenzoic acid} + \text{butylamine} \rightarrow \text{this compound} + \text{water} 2-chlorobenzoic acid+butylamine→this compound+water

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-butyl-2-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of N-butyl-2-hydroxybenzamide.

    Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or ketones under strong oxidizing conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: N-butyl-2-hydroxybenzamide.

    Oxidation: N-butyl-2-chlorobenzoic acid or N-butyl-2-chlorobenzophenone.

    Reduction: N-butyl-2-chloroaniline.

Scientific Research Applications

N-butyl-2-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and condensation reactions.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its amide functionality.

    Industry: Used in the production of specialty chemicals and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-butyl-2-chlorobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The amide group can form hydrogen bonds with active site residues, while the butyl and chlorobenzene moieties can engage in hydrophobic interactions, stabilizing the compound within the binding site.

Comparison with Similar Compounds

N-butyl-2-chlorobenzamide can be compared with other benzamide derivatives such as:

    N-methyl-2-chlorobenzamide: Similar structure but with a methyl group instead of a butyl group. It may have different solubility and reactivity profiles.

    N-butyl-4-chlorobenzamide: Chlorine atom is positioned at the para position, which can affect the electronic properties and reactivity of the compound.

    N-butyl-2-bromobenzamide: Bromine atom instead of chlorine, which can influence the compound’s reactivity in substitution reactions.

Properties

IUPAC Name

N-butyl-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERRBGDAOVSLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324013
Record name N-butyl-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62797-97-1
Record name NSC405489
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405489
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-butyl-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BUTYL-2-CHLOROBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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